molecular formula C26H22N2O3 B14965260 N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B14965260
M. Wt: 410.5 g/mol
InChI Key: FRMHTGMGHOAHNP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole group, a dimethylphenyl group, and a quinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline carboxamide structure is particularly noteworthy for its potential therapeutic applications .

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H22N2O3/c1-16-7-9-19(11-17(16)2)23-13-21(20-5-3-4-6-22(20)28-23)26(29)27-14-18-8-10-24-25(12-18)31-15-30-24/h3-13H,14-15H2,1-2H3,(H,27,29)

InChI Key

FRMHTGMGHOAHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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